3-Phenyl-3-piperidin-1-YL-propionic acid hydrochloride
Overview
Description
Mechanism of Action
Target of Action
Similar compounds have been used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
It’s worth noting that similar compounds have been used in the synthesis of antidepressant molecules , indicating that it may interact with neurotransmitter systems in the brain.
Biochemical Pathways
Given its potential use in the synthesis of antidepressant molecules , it may be involved in the modulation of monoamine neurotransmitter systems, such as those involving serotonin, dopamine, and noradrenaline .
Pharmacokinetics
Similar compounds have shown improved pharmacokinetic characteristics when fluorine was incorporated into their structure .
Result of Action
Similar compounds have been used in the synthesis of antidepressant molecules , suggesting that it may have a role in alleviating symptoms of depression.
Biochemical Analysis
Biochemical Properties
3-Phenyl-3-piperidin-1-YL-propionic acid hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s interaction with enzymes often involves binding to the active site, leading to either inhibition or activation of the enzyme’s catalytic activity. For instance, it may act as an inhibitor for certain proteases, thereby regulating protein degradation processes . Additionally, this compound can bind to specific receptors on cell membranes, modulating signal transduction pathways and influencing cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of genes involved in cell cycle regulation, apoptosis, and differentiation . It also affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of metabolic intermediates . These effects can lead to changes in cell proliferation, survival, and differentiation, highlighting the compound’s potential in therapeutic applications .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction . Additionally, the compound can influence gene expression by modulating transcription factors and other regulatory proteins . These changes in gene expression can result in altered cellular functions and responses, contributing to the compound’s overall biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects are essential considerations for its use in research and potential therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and gene expression . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical and cellular effects without causing toxicity . These dosage-dependent effects are crucial for determining the compound’s therapeutic potential and safety profile .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, the compound can modulate the activity of enzymes involved in amino acid metabolism, leading to changes in the production and utilization of amino acids . These interactions can have significant effects on cellular metabolism and overall physiological function . Understanding the metabolic pathways associated with the compound is essential for elucidating its biochemical and therapeutic effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components . These factors determine the compound’s localization and accumulation, which are essential for its biochemical effects .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be targeted to specific cellular compartments through targeting signals and post-translational modifications . For example, it may be directed to the nucleus to modulate gene expression or to the mitochondria to influence metabolic processes . The localization of the compound within specific organelles can enhance its efficacy and specificity, contributing to its overall biochemical effects . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-3-piperidin-1-YL-propionic acid hydrochloride typically involves the reaction of piperidine with phenylacetic acid under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-3-piperidin-1-YL-propionic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-Phenyl-3-piperidin-1-YL-propionic acid hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications, including its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
3-Piperidylpropiophenone hydrochloride: Similar in structure but differs in its functional groups and applications.
3-Pyridinepropionic acid: Shares a similar backbone but has different substituents and properties.
Uniqueness
3-Phenyl-3-piperidin-1-YL-propionic acid hydrochloride is unique due to its specific combination of a piperidine ring and a phenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
3-phenyl-3-piperidin-1-ylpropanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.ClH/c16-14(17)11-13(12-7-3-1-4-8-12)15-9-5-2-6-10-15;/h1,3-4,7-8,13H,2,5-6,9-11H2,(H,16,17);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHOPPMAFGZBHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(CC(=O)O)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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